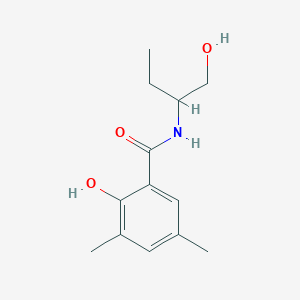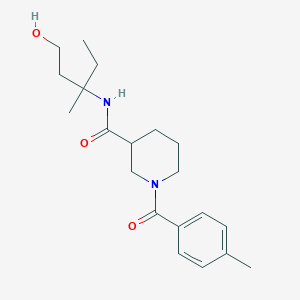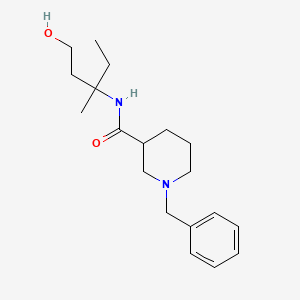![molecular formula C18H22ClN3O2 B6637994 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide, also known as JNJ-38431055, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been identified as a potential therapeutic target for the treatment of type 2 diabetes and obesity. JNJ-38431055 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide inhibits the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates and inactivates the insulin receptor and downstream signaling molecules, resulting in impaired insulin signaling and glucose uptake in peripheral tissues. Inhibition of PTP1B by 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide leads to increased insulin signaling and glucose uptake, which in turn improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight in preclinical models of type 2 diabetes and obesity. These effects are believed to be due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in peripheral tissues. 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide has also been shown to reduce hepatic glucose production and improve lipid metabolism in animal models.
実験室実験の利点と制限
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, its efficacy and safety in humans are still being evaluated in clinical trials, and its long-term effects are not yet known. Additionally, the synthesis of 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide is complex and requires multiple steps, which may limit its availability for some research applications.
将来の方向性
Future research on 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide may focus on its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Clinical trials are ongoing to evaluate its safety and efficacy in humans, and further studies may be needed to determine its long-term effects. Additionally, research may focus on the development of more efficient and cost-effective synthesis methods for 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide, as well as the identification of other potential targets for the treatment of type 2 diabetes and obesity.
合成法
The synthesis of 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylpyrazole with 4-bromo-1-cyclopentylbenzene to form the intermediate compound 4-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-(bromomethyl)cyclopentyl]benzamide. This intermediate is then treated with sodium hydroxide and hydrogen peroxide to replace the bromine atoms with hydroxyl groups, resulting in the formation of 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide.
科学的研究の応用
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, 4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight in animal models. These effects are believed to be due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in peripheral tissues.
特性
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-12-16(19)13(2)22(21-12)15-7-5-14(6-8-15)17(24)20-18(11-23)9-3-4-10-18/h5-8,23H,3-4,9-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDWRSMAUJZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)NC3(CCCC3)CO)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)




![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)